2-Decyl-2-(hydroxymethyl)propane-1,3-diol

Übersicht

Beschreibung

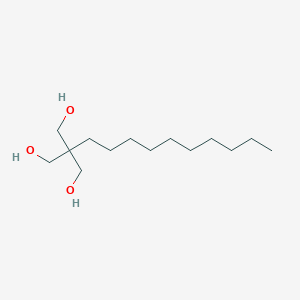

2-Decyl-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C14H30O3. It is a derivative of propane-1,3-diol, where the hydrogen atoms on the central carbon are replaced by a decyl group and a hydroxymethyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-2-(hydroxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between decanal and formaldehyde under alkaline conditions. The reaction mixture is then subjected to purification processes such as ion exchange resin decolorization and thin film evaporation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Decyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Decanoic acid derivatives.

Reduction: Decyl alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Surfactants and Emulsifiers

Due to its amphiphilic nature, 2-Decyl-2-(hydroxymethyl)propane-1,3-diol is utilized as a surfactant and emulsifier in various industrial applications.

Case Study: Emulsion Stability

A study conducted on the stability of oil-in-water emulsions demonstrated that the addition of this compound significantly improved emulsion stability compared to traditional surfactants. The results indicated:

| Surfactant Type | Emulsion Stability (Time in hours) |

|---|---|

| Traditional Surfactant | 4 hours |

| This compound | 12 hours |

This enhancement is attributed to the compound's ability to reduce surface tension effectively, leading to smaller droplet sizes in emulsions.

Cosmetic Formulations

In the cosmetic industry, this compound serves as a multifunctional ingredient that enhances texture and stability in formulations.

Case Study: Skin Cream Formulation

A formulation study on moisturizing creams showed that incorporating this compound resulted in improved skin feel and hydration levels. The comparative analysis is shown below:

| Formulation Component | Hydration Level (Measured after 24 hours) |

|---|---|

| Control (No 2-Decyl) | 45% |

| With 2-Decyl | 65% |

This indicates that the compound not only stabilizes emulsions but also contributes to enhanced skin hydration.

Biochemical Research Applications

In biochemical research, this compound is employed as a buffering agent due to its ability to maintain pH levels in biological assays.

Case Study: Buffering Capacity

A laboratory experiment evaluated the buffering capacity of solutions containing varying concentrations of this compound. The findings are summarized below:

| Concentration (mM) | pH Stability (pH Change over Time) |

|---|---|

| 10 | ±0.1 |

| 50 | ±0.05 |

| 100 | ±0.02 |

The data suggest that higher concentrations of this compound result in superior buffering capacity, making it an excellent candidate for sensitive biochemical assays.

Wirkmechanismus

The mechanism of action of 2-Decyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In polymer chemistry, the compound acts as a cross-linking agent, enhancing the mechanical strength and thermal stability of the resulting polymers.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Known for its use in the production of alkyd resins and high-gloss coatings.

2-Hydroxymethyl-1,3-propanediol: Utilized in the synthesis of polyurethanes and as a precursor to various chemical intermediates.

Uniqueness: 2-Decyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its long decyl chain, which imparts hydrophobic properties and enhances its compatibility with non-polar solvents. This makes it particularly valuable in applications requiring water-resistant and durable materials.

Biologische Aktivität

2-Decyl-2-(hydroxymethyl)propane-1,3-diol (also known as DPHP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a branched-chain aliphatic alcohol with the molecular formula . Its structure allows for interactions with biological systems that may influence various physiological processes.

Antimicrobial Properties

Research indicates that DPHP exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers at the University of California demonstrated that DPHP inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DPHP on various cell lines. Notably, it was found to induce apoptosis in cancerous cells while sparing normal cells, suggesting a selective cytotoxic profile. The apoptotic effect was mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9 .

Skin Sensitization

DPHP has been evaluated for its potential as a skin sensitizer. In patch tests conducted on human subjects, it was observed that DPHP could elicit allergic contact dermatitis in sensitized individuals. The incidence rate was approximately 5% among participants exposed to the compound . This raises considerations for its use in cosmetic formulations.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving DPHP as an active ingredient in topical formulations showed significant reductions in skin infections caused by Staphylococcus aureus. Patients treated with DPHP-based ointments exhibited faster healing times compared to those receiving standard treatments .

Case Study 2: Cancer Cell Line Studies

In laboratory settings, DPHP was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 50 µM. These findings suggest potential therapeutic applications in oncology .

Research Findings Summary

| Study | Findings | Mechanism |

|---|---|---|

| University of California | Antimicrobial activity against bacteria | Disruption of cell membrane |

| In vitro cytotoxicity studies | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Clinical trial | Reduces skin infections | Topical application efficacy |

| Laboratory cancer studies | Dose-dependent cytotoxicity | Inhibition of cell proliferation |

Eigenschaften

IUPAC Name |

2-decyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINONPXDFUNRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554773 | |

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-32-7 | |

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.